

# gastrin-releasing peptide receptor as a target for cancer therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gastrin-Releasing Peptide, human*

Cat. No.: *B549432*

[Get Quote](#)

An In-Depth Technical Guide to Gastrin-Releasing Peptide Receptor (GRPR) as a Target for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The gastrin-releasing peptide receptor (GRPR), a member of the bombesin receptor family, has emerged as a highly promising target for cancer therapy and diagnostics. Its significant overexpression across a wide range of malignancies—including prostate, breast, lung, and colon cancers—coupled with low expression in most healthy tissues, presents a favorable therapeutic window.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of GRPR as a therapeutic target, detailing its underlying biology, the signaling pathways it modulates in cancer, and the various strategies being employed to exploit it. We delve into the development of GRPR-targeted agents, from agonists and antagonists to advanced radiopharmaceuticals for theranostic applications. This document summarizes key preclinical and clinical data, outlines essential experimental protocols, and visualizes complex pathways and workflows to equip researchers and drug developers with the critical information needed to advance this field.

## Introduction to Gastrin-Releasing Peptide Receptor (GRPR)

### The Bombesin Receptor Family

The mammalian bombesin receptor family consists of three G-protein coupled receptors (GPCRs):

- Neuromedin B receptor (NMBR or BB1): Shows a high affinity for neuromedin B.
- Gastrin-releasing peptide receptor (GRPR or BB2): Has a high affinity for gastrin-releasing peptide (GRP).[3]
- Bombesin receptor subtype 3 (BRS-3 or BB3): An orphan receptor with an endogenous ligand yet to be definitively identified.[3]

GRP is the mammalian homolog of the amphibian peptide bombesin (BBN), and both peptides bind with high affinity to GRPR.[4][5] This interaction triggers a cascade of intracellular events that regulate various physiological processes.

## GRPR in Cancer

GRPR's role in oncology is underscored by its overexpression in numerous human tumors.[2][6][7] This overexpression is not just a passive marker but an active participant in tumorigenesis. The binding of GRP to GRPR can stimulate autocrine and paracrine loops that promote cancer cell growth, proliferation, invasion, and angiogenesis.[5][8][9] Consequently, GRPR has become an attractive target for the development of novel diagnostic and therapeutic agents.

Table 1: GRPR Expression in Various Human Cancers

| Cancer Type                            | GRPR Expression Frequency | Key Findings & References                                                                                                  |
|----------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Prostate Cancer                        | 63% - 100%                | High expression in early-stage and low-grade tumors; serves as a complementary target to PSMA.[4][10][11]                  |
| Breast Cancer                          | 33% - 86%                 | Strongly correlated with estrogen receptor (ER)-positive status; found in primary tumors and metastatic lymph nodes.[1][4] |
| Lung Cancer                            | 52% - 100%                | Expressed in both small-cell lung carcinoma (SCLC) and non-small-cell lung carcinoma (NSCLC).[2][4]                        |
| Colon Cancer                           | High Incidence            | GRPR activation has been linked to enhanced invasion through the RhoA/ROCK pathway.[8][12][13]                             |
| Gastrointestinal Stromal Tumors (GIST) | ~85%                      | High level of expression makes it a viable therapeutic target. [14]                                                        |
| Ovarian & Uterine Cancer               | High Incidence            | GRPR is frequently overexpressed in these gynecological cancers.[2]                                                        |
| Renal Cell Carcinoma                   | 37.5%                     | GRP receptors were identified in 6 of 16 cases studied.[15]                                                                |

## GRPR Signaling Pathways in Cancer

Upon ligand binding, GRPR activates heterotrimeric G-proteins, primarily Gq/11 and G12/13, initiating downstream signaling cascades critical for cancer progression.

- PI3K/AKT Pathway: Activation of this pathway is a central event, promoting cell survival, proliferation, and resistance to apoptosis.[8][12]
- MAPK/ERK Pathway: This cascade is crucial for regulating gene expression involved in cell proliferation and differentiation.[12]
- PKC Activation: Leads to the regulation of multiple downstream targets involved in malignant phenotypes.[8][9]
- RhoA/ROCK Pathway: In colon cancer, this pathway has been implicated in GPRR-mediated cell invasion.[8]

These pathways collectively contribute to the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, activation of invasion and metastasis, and angiogenesis.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 2. A Vision for Gastrin-Releasing Peptide Receptor Targeting for Imaging and Therapy: Perspective from Academia and Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProCA1.GRPR: a new imaging agent in cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRPR Expression in Metastatic Cancers: A Review of Potential Application of GRPR-Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Uncovering potential downstream targets of oncogenic GRPR overexpression in prostate carcinomas harboring ETS rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 13. GRPR-targeted SPECT imaging using a novel bombesin-based peptide for colorectal cancer detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [gastrin-releasing peptide receptor as a target for cancer therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b549432#gastrin-releasing-peptide-receptor-as-a-target-for-cancer-therapy\]](https://www.benchchem.com/product/b549432#gastrin-releasing-peptide-receptor-as-a-target-for-cancer-therapy)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)